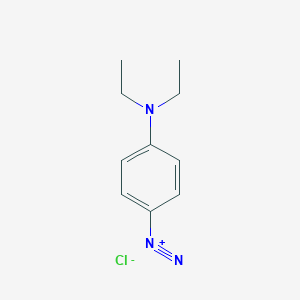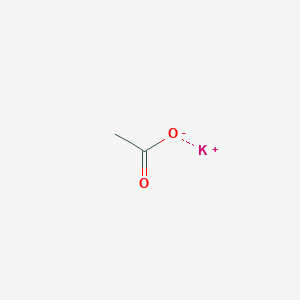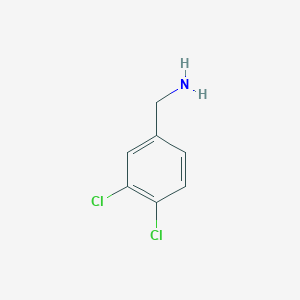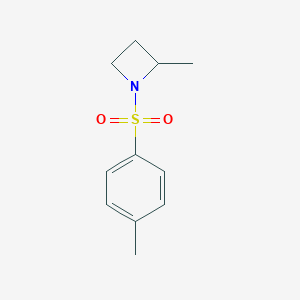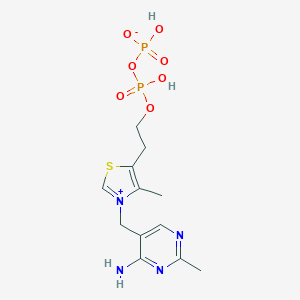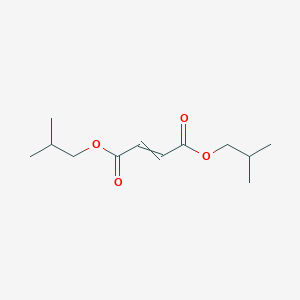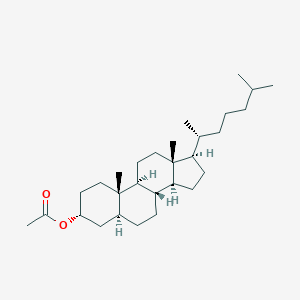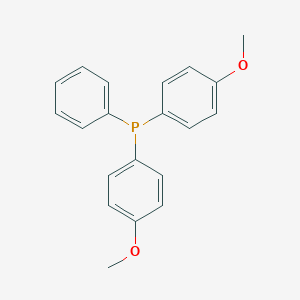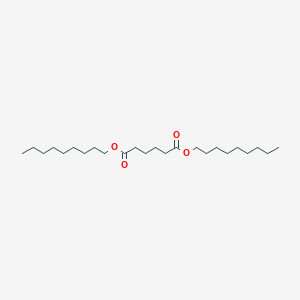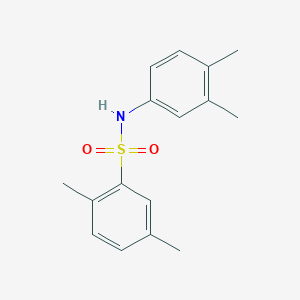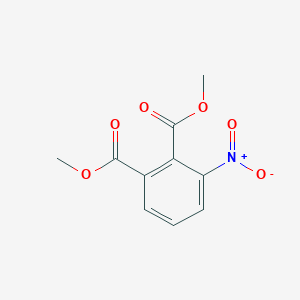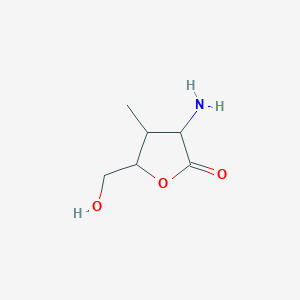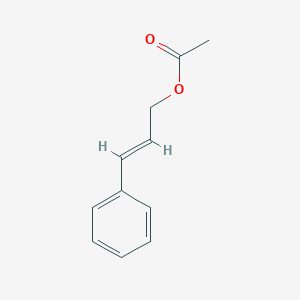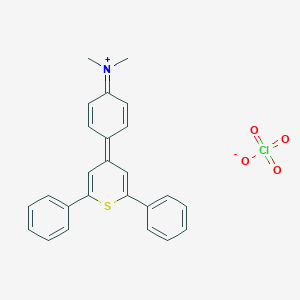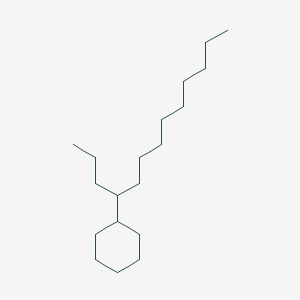
(1-Propyldecyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Propyldecyl)cyclohexane, also known as PDC, is a cycloalkane compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDC is a non-toxic, odorless, and colorless liquid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
(1-Propyldecyl)cyclohexane has been extensively studied for its potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. In the pharmaceutical industry, (1-Propyldecyl)cyclohexane has been investigated for its antifungal and antibacterial properties. Studies have shown that (1-Propyldecyl)cyclohexane exhibits potent activity against various strains of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
In materials science, (1-Propyldecyl)cyclohexane has been used as a lubricant and as a component in the synthesis of polymers. (1-Propyldecyl)cyclohexane has also been investigated for its potential use as a surfactant in emulsion polymerization.
In environmental science, (1-Propyldecyl)cyclohexane has been studied for its potential use as a biodegradable solvent. (1-Propyldecyl)cyclohexane has been shown to have a low toxicity and is readily biodegradable, making it an attractive alternative to traditional solvents.
Wirkmechanismus
The mechanism of action of (1-Propyldecyl)cyclohexane is not fully understood. However, studies have suggested that (1-Propyldecyl)cyclohexane may act by disrupting the cell membrane of fungi and bacteria, leading to cell death. (1-Propyldecyl)cyclohexane may also inhibit the activity of enzymes involved in cell wall synthesis.
Biochemische Und Physiologische Effekte
Studies have shown that (1-Propyldecyl)cyclohexane has low toxicity and is not harmful to humans or animals at low concentrations. (1-Propyldecyl)cyclohexane is metabolized in the liver and excreted in the urine. However, high concentrations of (1-Propyldecyl)cyclohexane may cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-Propyldecyl)cyclohexane is its low toxicity and biodegradability, making it an attractive alternative to traditional solvents in lab experiments. (1-Propyldecyl)cyclohexane is also easily synthesized and readily available.
However, one limitation of (1-Propyldecyl)cyclohexane is its relatively low boiling point, which may limit its use in certain applications. (1-Propyldecyl)cyclohexane is also less stable than some other cycloalkanes, which may limit its shelf life.
Zukünftige Richtungen
There are several potential future directions for research on (1-Propyldecyl)cyclohexane. One area of interest is the development of (1-Propyldecyl)cyclohexane-based polymers for use in various applications, including coatings and adhesives. Another area of interest is the use of (1-Propyldecyl)cyclohexane as a biodegradable solvent in the extraction of natural products.
Conclusion:
In conclusion, (1-Propyldecyl)cyclohexane is a cycloalkane compound that has potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. (1-Propyldecyl)cyclohexane exhibits potent antifungal and antibacterial properties and is readily biodegradable, making it an attractive alternative to traditional solvents. Further research on (1-Propyldecyl)cyclohexane is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of (1-Propyldecyl)cyclohexane involves the reaction of cyclohexene with 1-bromodecane in the presence of sodium hydride. The reaction yields (1-bromodecyl)cyclohexane, which is then treated with sodium propoxide to obtain (1-propyldecyl)cyclohexane.
Eigenschaften
CAS-Nummer |
13151-89-8 |
|---|---|
Produktname |
(1-Propyldecyl)cyclohexane |
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
tridecan-4-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
IUKSHHIAVABBGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
Synonyme |
(1-Propyldecyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



